Lipophilicity Differentiation from 5-Unsubstituted Analog
The target compound exhibits a calculated LogP of 1.91, which is 3.2-fold higher than the LogP of 0.59 for [(4-Ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (CAS 886498-71-1), the direct analog lacking the 5-propyl group . This substantial difference arises solely from the addition of the propyl substituent at the C5 position of the triazole ring. In the context of the broader 1,2,4-triazole-3-ylthioacetic acid class, LogP values are highly sensitive to the nature of substituents at both N4 and C5 .
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.91 (2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid, CAS 603071-16-5) |
| Comparator Or Baseline | LogP = 0.59 ([(4-Ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid, CAS 886498-71-1; lacks 5-propyl substituent) |
| Quantified Difference | ΔLogP = +1.32 (target is ~3.2× more lipophilic) |
| Conditions | Predicted/calculated LogP values from ChemSrc database; same calculation method presumed for both entries |
Why This Matters
A LogP difference of 1.32 units translates to a predicted ~20-fold difference in octanol-water partition coefficient, meaning the target compound will distribute dramatically differently in biphasic extraction, membrane permeability assays, and lipid-based formulations compared to its 5-unsubstituted analog.
